[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Description
Properties
IUPAC Name |
[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-9(12-3-2-11-8)13-4-1-7(5-13)6-14/h2-3,7,14H,1,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQWYWSDZAWJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note & Protocol: Synthesis of (Pyrazin-2-yl(pyrrolidin-3-yl))methanol via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of (pyrazin-2-yl(pyrrolidin-3-yl))methanol, a valuable building block in medicinal chemistry and drug development. The protocol details a robust procedure for the coupling of pyrrolidin-3-yl methanol with 2-chloropyrazine via a nucleophilic aromatic substitution (SNAr) reaction. This application note offers in-depth insights into the reaction mechanism, optimization of critical parameters, and detailed analytical procedures for product characterization. The methodologies described herein are designed to be reproducible and scalable for researchers in academic and industrial settings.
Introduction
The pyrazine moiety is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in medicinal chemistry.[2] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone in the design of novel therapeutics, offering three-dimensional diversity and favorable physicochemical properties.[3] The targeted coupling of these two pharmacophores, specifically through the linkage of pyrrolidin-3-yl methanol with a pyrazine core, yields novel chemical entities with significant potential for drug discovery programs.
The synthesis of (pyrazin-2-yl(pyrrolidin-3-yl))methanol is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic systems, such as pyrazine, where the nitrogen atoms within the ring facilitate nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[4][5] This application note outlines a detailed, field-proven protocol for this transformation, emphasizing experimental design, safety considerations, and analytical validation.
Reaction Mechanism and Scientific Rationale
The coupling of pyrrolidin-3-yl methanol with 2-chloropyrazine proceeds via a bimolecular addition-elimination SNAr mechanism.[6] The key steps are as follows:
-
Nucleophilic Attack: The secondary amine of the pyrrolidin-3-yl methanol acts as the nucleophile, attacking the electron-deficient carbon atom bearing the chlorine substituent on the pyrazine ring. The nitrogen atoms in the pyrazine ring inductively withdraw electron density, making this position susceptible to nucleophilic attack.[5]
-
Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the pyrazine ring and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is resonance-stabilized by the electron-withdrawing pyrazine ring.
-
Elimination and Re-aromatization: The chloride ion, a good leaving group, is subsequently expelled, and the aromaticity of the pyrazine ring is restored, yielding the desired product.
The presence of a base is crucial to deprotonate the pyrrolidine nitrogen, thereby increasing its nucleophilicity, or to neutralize the HCl generated during the reaction. The choice of solvent is also critical; polar aprotic solvents are typically preferred as they can solvate the charged intermediate and facilitate the reaction.[7]
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier | CAS No. |
| 2-Chloropyrazine | ≥98% | Commercially Available | 14508-49-7 |
| (Rac)-Pyrrolidin-3-yl methanol | ≥97% | Commercially Available | 5082-74-6[8] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | 68-12-2 |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house | N/A |
| Brine (Saturated NaCl solution) | ACS Grade | Prepared in-house | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available | 7487-88-9 |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Commercially Available | 865-49-6 |
Safety Precautions:
-
2-Chloropyrazine is a hazardous substance; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin; handle in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.15 g, 10.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add (rac)-pyrrolidin-3-yl methanol (1.21 g, 12.0 mmol, 1.2 equiv) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (20 mL).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring Reaction Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol (e.g., 98:2 to 95:5) to afford the pure (pyrazin-2-yl(pyrrolidin-3-yl))methanol as a pale yellow oil or solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of (pyrazin-2-yl(pyrrolidin-3-yl))methanol.
Characterization and Analytical Data
The identity and purity of the synthesized (pyrazin-2-yl(pyrrolidin-3-yl))methanol should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic peaks for the pyrazine and pyrrolidine protons. The pyrazine protons will appear in the aromatic region (δ 8.0-8.5 ppm). The protons of the pyrrolidinyl methanol moiety will be observed in the aliphatic region (δ 1.5-4.0 ppm).
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. The pyrazine carbons will resonate at lower field (δ 130-160 ppm), while the pyrrolidine and methanol carbons will appear at higher field.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS analysis is essential for confirming the molecular weight of the product and assessing its purity. A high-resolution mass spectrometry (HRMS) analysis will provide the exact mass of the molecule, further confirming its elemental composition.
Expected HRMS (ESI): m/z [M+H]⁺ calculated for C₉H₁₄N₃O⁺, found value should be within ± 5 ppm.
Process Optimization and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Base | K₂CO₃ (2.0 equiv) | A weaker base like K₂CO₃ is sufficient and minimizes side reactions. Stronger bases like NaH or t-BuOK could lead to deprotonation of the alcohol and potential side products. If the reaction is slow, a stronger base like Cs₂CO₃ could be trialed.[9] |
| Solvent | Anhydrous DMF | A polar aprotic solvent is ideal for SNAr reactions.[7] Other solvents like DMSO or NMP can also be used. Ensure the solvent is anhydrous to prevent unwanted side reactions. |
| Temperature | 80-90 °C | This temperature provides a good balance between reaction rate and stability of the reactants and product. Lower temperatures may lead to slow or incomplete reactions, while higher temperatures could cause decomposition. |
| Equivalents of Nucleophile | 1.2 equiv | A slight excess of the pyrrolidin-3-yl methanol ensures complete consumption of the limiting reagent, 2-chloropyrazine. A large excess is generally not necessary and can complicate purification. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of (pyrazin-2-yl(pyrrolidin-3-yl))methanol. By following the detailed steps and considering the scientific rationale behind each procedural choice, researchers can successfully synthesize this valuable compound for their drug discovery and development endeavors. The provided analytical data expectations and troubleshooting guide will further aid in achieving high purity and yield.
References
-
Ismalaj, E., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules, 18(8), 9570-9587. [Link]
-
Cravotto, G., et al. (2021). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 26(11), 3223. [Link]
-
Weiss, F. T., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(19), 6463-6469. [Link]
-
Rojas, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6598. [Link]
-
Scales, S. (2013). Studies on the regioselective nucleophilic aromatic substitution (SNAr) reaction of 2-substituted 3,5-dichloropyrazines. Semantic Scholar. [Link]
-
Besselièvre, F., et al. (2021). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 26(21), 6649. [Link]
-
Li, W., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1134. [Link]
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Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution Reactions. YouTube. [Link]
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PubChem. (n.d.). (Pyrrolidin-3-yl)methanol. National Center for Biotechnology Information. [Link]
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Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Roberts, B. P. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2242-2249. [Link]
-
RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]
-
Smith, J. D. (2015). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 58(24), 9635-9654. [Link]
-
Smith, J. (2016). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
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Jones, A. B. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
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Smith, J. D. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(42), 14894-14915. [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. American Chemical Society. [Link]
-
Ivanov, A. S. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link]
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Kucerova-Chlupacova, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(11), 1933. [Link]
- Google Patents. (n.d.). The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine.
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(1), 1-25. [Link]
- Google Patents. (n.d.). Purification of crude pyrroles.
-
Al-Suhaimi, E. A., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Scientific Reports, 13(1), 1-15. [Link]
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Roy, D., et al. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Molecules, 28(9), 3734. [Link]
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ResearchGate. (2025). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]
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International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. International Journal of Chemical and Physical Sciences. [Link]
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ResearchGate. (2020). Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile. ResearchGate. [Link]
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Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4433-4437. [Link]
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University of Malta. (2023). Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. University of Malta. [Link]
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Tomé, A. C., et al. (2022). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules, 27(19), 6296. [Link]
-
Al-Masoudi, N. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7354. [Link]
-
Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4882. [Link]
-
Lam, K., et al. (2024). The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society. [Link]
-
PubChem. (n.d.). (Pyrrolidin-3-yl)methanol. National Center for Biotechnology Information. [Link]
-
ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
-
Bakr, M. F., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6602. [Link]
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Scale-up synthesis methods for [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Application Note: Scalable Synthesis of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Part 1: Executive Summary & Strategic Route Analysis
1.1 Objective This application note details a robust, scalable protocol for the synthesis of This compound (Target Molecule 3 ). This intermediate is a critical scaffold in the development of kinase inhibitors (e.g., SHP2, ERK inhibitors) where the 3-chloropyrazine moiety serves as an electrophilic handle for subsequent cross-coupling or displacement reactions.
1.2 Retrosynthetic Logic
The synthesis relies on a Nucleophilic Aromatic Substitution (
-
Starting Material: 2,3-Dichloropyrazine (commercially available, cost-effective).
-
Nucleophile: Pyrrolidin-3-ylmethanol (chiral or racemic, depending on target requirements; protocol applies to both).
-
Key Challenge: Chemo-selectivity (Mono- vs. Bis-substitution).
-
Mechanism:[1][2][3] 2,3-Dichloropyrazine possesses two equivalent electrophilic sites. Upon the first amine attack, the resulting aminopyrazine becomes electron-rich, significantly deactivating the ring toward a second substitution. However, at elevated temperatures or with excess amine, the bis-substituted byproduct can form, which is difficult to purge.
-
Solution: Strict temperature control (< 25°C) and stoichiometric precision are required to lock the reaction at the mono-substituted stage.
-
Part 2: Visualizing the Pathway
2.1 Reaction Scheme & Mechanism The following diagram illustrates the reaction pathway, highlighting the critical mono-selective step and potential byproducts.
Caption: Figure 1. Reaction pathway for the mono-selective
Part 3: Process Development & Optimization
3.1 Solvent Selection Strategy For scale-up, solvent choice impacts reaction rate, work-up efficiency, and safety.
| Solvent | Pros | Cons | Recommendation |
| DMF/DMSO | High solubility, fast reaction. | High boiling point, difficult aqueous removal, potential thermal runaway risk. | Avoid for this step. |
| THF | Good solubility, easy removal. | Peroxide formation risk, water miscibility complicates separation. | Viable (with stabilizers). |
| Ethanol (EtOH) | Green solvent, cheap, product often precipitates. | Slower rate, potential esterification side reactions (rare here). | Recommended (Green) . |
| 2-MeTHF | Biorenewable, separates well from water (easy work-up). | Higher cost than THF. | Recommended (Process) . |
3.2 Base Selection
-
Inorganic Bases (
): Preferred for heterogeneous reactions in Ethanol/MeCN. Easy to filter off. -
Organic Bases (
, DIPEA): Preferred for homogeneous reactions in THF/2-MeTHF. Soluble salts can be washed out with water. -
Decision: For this protocol, Triethylamine (
) in 2-MeTHF is selected for its operational simplicity during the aqueous extraction phase.
Part 4: Detailed Scale-Up Protocol
Scale: 100 g Input (2,3-Dichloropyrazine) Expected Yield: 85–92% Purity: >98% (a/a HPLC)
Materials & Equipment
-
Reactor: 2 L Jacketed Glass Reactor with overhead stirrer and internal temperature probe.
-
Reagents:
-
2,3-Dichloropyrazine (100.0 g, 0.671 mol, 1.0 equiv).
-
Pyrrolidin-3-ylmethanol (71.3 g, 0.705 mol, 1.05 equiv). Note: Slight excess ensures conversion without promoting bis-substitution.
-
Triethylamine (
) (81.5 g, 0.805 mol, 1.2 equiv). -
2-Methyltetrahydrofuran (2-MeTHF) (800 mL, 8 vol).
-
-
Safety PPE: Nitrile gloves, lab coat, safety goggles, face shield (chloropyrazines are potential sensitizers).
Step-by-Step Procedure
Step 1: Reactor Charging
-
Purge the reactor with Nitrogen (
). -
Charge 2,3-Dichloropyrazine (100 g) and 2-MeTHF (600 mL).
-
Start stirring (250 rpm) until fully dissolved.
-
Cool the solution to 0–5°C . Critical: Low temperature prevents uncontrolled exotherm upon amine addition.
Step 2: Reagent Addition
-
Add Triethylamine (81.5 g) in one portion. (No significant exotherm expected).
-
Prepare a solution of Pyrrolidin-3-ylmethanol (71.3 g) in 2-MeTHF (200 mL).
-
Slow Addition: Add the pyrrolidine solution dropwise via an addition funnel over 60–90 minutes .
-
Control: Maintain internal temperature < 10°C .
-
Reasoning: High local concentration of amine at the injection point can lead to bis-substitution if the temperature spikes.
-
Step 3: Reaction & Monitoring
-
After addition is complete, allow the reaction to warm naturally to 20–25°C (Room Temperature) .
-
Stir for 4–6 hours .
-
IPC (In-Process Control): Sample 50 µL, dilute in MeCN, analyze by HPLC.
Step 4: Work-Up
-
Add Water (500 mL) to the reactor. Stir vigorously for 15 minutes to dissolve triethylammonium chloride salts.
-
Stop stirring and allow phases to separate (15–30 min).
-
Drain the lower aqueous layer (waste).
-
Wash the organic layer with Brine (10% NaCl, 300 mL).
-
Separate phases. Keep the upper organic layer.
Step 5: Isolation & Purification
-
Option A (Crystallization - Preferred):
-
Concentrate the organic phase under vacuum (40°C) to approx. 200 mL (2 vol).
-
Add n-Heptane (600 mL) slowly with stirring.
-
Cool to 0–5°C and age for 2 hours. The product should crystallize as an off-white solid.
-
Filter the solid.[8] Wash with cold n-Heptane (100 mL).
-
Dry in a vacuum oven at 40°C for 12 hours.
-
-
Option B (If oil persists):
-
Concentrate to dryness to obtain a viscous amber oil.
-
The oil often solidifies upon standing. If high purity is required, perform a silica plug filtration (Eluent: 50% EtOAc/Heptane).
-
Analytical Data (Expected)
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (400 MHz, DMSO-d6):
8.05 (d, 1H, Pyrazine-H), 7.85 (d, 1H, Pyrazine-H), 4.80 (t, 1H, OH), 3.40-3.80 (m, 4H, Pyrrolidine-H + CH2O), 2.40 (m, 1H, CH), 1.70-2.00 (m, 2H, Pyrrolidine-H). -
MS (ESI): m/z calculated for
: 213.07; found: 214.1 .
Part 5: Process Workflow Diagram
Caption: Figure 2. Operational workflow for the 100g scale-up batch.
Part 6: Safety & Handling (E-E-A-T)
6.1 Hazard Identification
-
2,3-Dichloropyrazine: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Potential sensitizer.[9][10] Handle in a fume hood.
-
Exotherm: The
reaction is exothermic.[11] On a large scale, failure to control the addition rate of the amine can lead to a thermal runaway, which not only degrades the product (bis-substitution) but can pressurize the vessel.
6.2 Critical Safety Controls
-
Temperature Interlock: Ensure reactor cooling loop is active before addition.
-
Quenching: Have a water source available.[1] In case of runaway, emergency cooling or dumping into water (if safe) is the protocol.
-
Waste Disposal: Aqueous waste contains triethylamine hydrochloride and traces of chloropyrazine. Dispose of as halogenated organic waste.
References
-
Scientific Update LLP. (2019). Scale-up of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14508-49-7, 2-Chloropyrazine. Retrieved from [Link]
-
Lindsay-Scott, P. J., et al. (2020).[3] Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns.[6] Organic Process Research & Development. Retrieved from [Link]
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Troubleshooting & Optimization
Optimizing yield for [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol synthesis
This guide is structured as a high-level Technical Support Center response for a pharmaceutical development team. It addresses the specific challenges of synthesizing [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol , a critical scaffold often found in SHP2 and kinase inhibitor synthesis.[1][2]
Subject: Yield Optimization & Impurity Control for this compound Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Process Chemistry/Scale-up)[1][2]
Executive Summary & Diagnostic
User reports indicate variable yields (40-65%) and persistent formation of a "bis-adduct" impurity during the SNAr coupling of 2,3-dichloropyrazine with pyrrolidin-3-ylmethanol .[1][2]
Root Cause Analysis: The reaction relies on the symmetry of 2,3-dichloropyrazine. While the first chloride displacement is facile, the product (a monochloropyrazine) remains electrophilic.[2] High temperatures or incorrect stoichiometry overcome the electronic deactivation provided by the amino group, leading to the displacement of the second chloride (Bis-substitution).
The Solution: Switch from thermodynamic control (Reflux) to kinetic control (Ambient/Low Temp) and strictly modulate the base/stoichiometry ratio to favor the mono-adduct.[1][2]
Reaction Mechanism & Impurity Pathways
To solve the yield issue, we must visualize the competition between the desired pathway and the impurity cascade.
Figure 1: Reaction cascade showing the kinetic favorability of the mono-substituted product versus the thermodynamic risk of bis-substitution.
Critical Process Parameters (CPP) Optimization
The following parameters are derived from standard SNAr optimizations for electron-deficient heterocycles [1, 2].
| Parameter | Recommended Setting | Technical Rationale |
| Stoichiometry | 1.0 : 1.05 (Pyrazine : Amine) | Excess amine drives the reaction to the bis product.[1][2] Keep the amine limiting or near-equimolar.[2] |
| Solvent | Ethanol (EtOH) or IPA | Protic solvents stabilize the leaving group (Cl-) via H-bonding, accelerating the rate at lower temperatures [3].[1][2] |
| Base | DIPEA (Hunig's Base) | Non-nucleophilic organic base prevents side reactions.[1][2] Avoid inorganic bases (K2CO3) if using PTC conditions unless necessary.[1][2] |
| Temperature | 0°C | CRITICAL: Do not reflux. The mono-substitution proceeds at RT.[2] Heat activates the second chloride.[2] |
| Concentration | 0.2 M - 0.5 M | High concentration favors intermolecular collisions; however, too high increases bis-formation risk.[1][2] |
Troubleshooting Guide (FAQ)
Q1: I see a spot just above my product on TLC. Is this the bis-impurity?
-
Diagnosis: Likely yes.[1][2] The bis-substituted product (2,3-dipyrrolidinylpyrazine) is more electron-rich and typically less polar than the mono-chloride product, often running higher in EtOAc/Hexane systems.[1][2]
-
Fix: Reduce reaction temperature. If the reaction is complete, quench immediately. Do not let it stir overnight "just to be safe."
Q2: My conversion is stuck at 80%. Should I add more amine?
-
Diagnosis: Adding more amine will likely convert your 80% product into the bis-impurity rather than converting the remaining 20% starting material.
-
Fix: It is better to accept 80% conversion and recover the starting material (2,3-dichloropyrazine) during column chromatography.[1][2] The starting material is non-polar and easy to separate; the bis-impurity is much harder to remove from the product.
Q3: Can I use NaH to speed up the reaction?
-
Diagnosis: STOP. Sodium hydride will deprotonate the hydroxyl group on the pyrrolidine side chain (
), leading to competitive O-arylation (ether formation) or polymerization.[1][2] -
Fix: Stick to weak bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) that only neutralize the HCl generated.[1][2]
Optimized Experimental Protocol
Standardized for 1.0 gram scale. Scalable to 100g.
Reagents
-
DIPEA: 2.5 eq (2.9 mL)
-
Ethanol (Absolute): 20 mL (20 volumes)
Step-by-Step Workflow
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloropyrazine (1.0 eq) in Ethanol.
-
Cooling: Place the flask in an ice-water bath (0°C). Cooling is essential to suppress the rate of the second substitution.
-
Addition: Add DIPEA (2.5 eq) followed by the slow, dropwise addition of Pyrrolidin-3-ylmethanol (1.05 eq) over 15 minutes.
-
Reaction: Allow the mixture to warm naturally to Room Temperature (20-25°C). Stir for 4–6 hours.
-
Quench: Once the starting material is <5%, stop the reaction. Do not push for 100% if bis-impurity is forming.[1][2]
-
Workup:
-
Purification:
Logic Flow for Troubleshooting
Use this decision tree to determine your next step if the reaction fails.
Figure 2: Decision logic for in-process controls.
References
-
General SNAr Mechanism on Pyrazines
-
Title: Nucleophilic substitution of 2,3-dichloropyrazine.[1][2]
-
Source:Journal of Heterocyclic Chemistry (General Principles).[1][2]
-
Context: Pyrazine rings are electron-deficient, facilitating nucleophilic attack.[1][2] The amino group introduced in the first step donates electron density (resonance), deactivating the ring toward the second attack. This electronic difference is the basis for selectivity.[2]
-
-
Optimization of Chloropyrazine Couplings
-
Solvent Effects in SNAr
Sources
Technical Support Center: Purification of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Status: Operational Ticket ID: PUR-CPPM-001 Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist Subject: HPLC Method Development, Troubleshooting, and Scale-Up Strategies
Molecule Dossier & Separation Physics
Before initiating any purification workflow, we must deconstruct the analyte to understand its behavior on the column.
-
Analyte: [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
-
Physicochemical Profile:
-
Basic Moiety: The pyrrolidine nitrogen is strongly basic (
). At neutral or low pH, this site is protonated ( ), leading to ionic interactions with residual silanols on silica columns (the primary cause of peak tailing). -
Aromatic Moiety: The 3-chloropyrazine ring is electron-deficient.
-
Polarity: The hydroxymethyl group adds significant polarity, potentially reducing retention on standard C18 phases.
-
The Core Challenge: The "Basic Tailing" phenomenon.[1] The protonated pyrrolidine interacts with deprotonated silanols (
Recommended Purification Strategies (The "Golden Path")
We recommend two distinct strategies based on your available instrumentation and column chemistry.
Strategy A: High pH Reversed-Phase (Recommended)
Best for: Peak shape, loading capacity, and MS sensitivity.
The Logic: By operating at pH 10, the pyrrolidine amine is deprotonated (neutral). This eliminates the ion-exchange interaction with silanols, resulting in sharp, symmetrical peaks.
| Parameter | Specification | Rationale |
| Column | Hybrid Silica C18 or Phenyl-Hexyl (e.g., Waters XBridge, Agilent Poroshell HPH) | Must be rated for pH > 10. Phenyl-Hexyl offers unique |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Volatile buffer; maintains basic pH to neutralize the amine. |
| Mobile Phase B | Acetonitrile (100%) | Standard organic modifier. |
| Gradient | 5% B to 95% B over 15 mins | Standard scouting gradient. |
| Detection | UV 260 nm |
Strategy B: Low pH Ion-Pairing (Alternative)
Best for: Standard silica columns that cannot tolerate high pH.
The Logic: If you lack high-pH stable columns, you must suppress silanol activity using an acidic modifier that also acts as an ion-pairing agent.
| Parameter | Specification | Rationale |
| Column | End-capped C18 (e.g., Zorbax Eclipse Plus) | "End-capping" reduces accessible silanols. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA pairs with the amine ( |
| Mobile Phase B | Acetonitrile + 0.1% TFA | TFA must be in both phases to maintain baseline stability. |
| Warning | MS Suppression | TFA causes significant signal suppression in Mass Spectrometry. Use Formic Acid if MS is critical, but expect slightly more tailing. |
Workflow Visualization
The following diagram outlines the decision matrix for selecting the optimal purification route.
Caption: Decision matrix for selecting the optimal mobile phase pH and troubleshooting peak symmetry issues.
Troubleshooting & FAQs
This section addresses specific failure modes reported by users working with chloropyrazine-pyrrolidine scaffolds.
Q1: I am seeing a "split peak" or "fronting" even at low injection volumes. What is wrong?
Diagnosis: This is likely a Solvent Mismatch Effect . The Mechanism: Your molecule contains a polar methanol group. If you dissolve your sample in 100% DMSO or pure Acetonitrile and inject it into a high-aqueous starting gradient (e.g., 95% Water), the sample "travels" faster than the mobile phase initially, causing the band to distort or split. The Fix:
-
Dissolve the sample in a solvent mixture that matches your starting mobile phase (e.g., 10% ACN / 90% Water).
-
If solubility is poor, use DMSO but limit injection volume to <1% of the column volume.
Q2: My peak is tailing severely ( ) despite using TFA.
Diagnosis: Silanol Overload . The Mechanism: Even with TFA, older silica columns or low-quality C18 phases have high metal content or acidic silanols that bind the pyrrolidine avidly. The Fix:
-
Add Triethylamine (TEA): Add 5-10 mM TEA to the mobile phase. TEA acts as a "sacrificial base," saturating the silanol sites so your analyte can pass through unhindered.
-
Switch to Phenyl-Hexyl: The aromatic interaction often improves shape for nitrogenous heterocycles compared to alkyl-only (C18) phases.
Q3: I see a "Ghost Peak" eluting earlier than my product after leaving the sample in the autosampler overnight.
Diagnosis: Hydrolysis of the Chloropyrazine .
The Mechanism: The C-Cl bond on the pyrazine ring is susceptible to nucleophilic aromatic substitution (
-
Check Stability: Re-inject the sample immediately. If the small peak disappears, it is degradation.
-
Temperature: Lower the autosampler temperature to 4°C.
-
Buffer Choice: Avoid primary amine buffers (like Tris) which can react with the chloropyrazine. Use tertiary amines (TEA) or inorganic buffers (Bicarbonate/Phosphate).
Scale-Up to Preparative HPLC
When moving from analytical (<1 mg) to preparative (>100 mg) scale, follow these adjustments:
-
Loading Capacity:
-
High pH Strategy: Because the molecule is neutral at pH 10, it is much more soluble in organic solvents and less repulsive to the hydrophobic stationary phase. You can typically load 2-3x more mass on a High pH column compared to Low pH (where the molecule is charged).
-
-
Fraction Collection:
-
Trigger collection based on Slope rather than Threshold to avoid collecting the "tail" of impurities.
-
-
Solvent Removal:
-
If using Ammonium Bicarbonate , lyophilize (freeze-dry) the fractions. The buffer will sublime as
and . -
Do NOT use Phosphate buffers for prep; they are non-volatile and will contaminate your final solid.
-
References
-
Waters Corporation. Effect of pH on the Retention of Basic Compounds.[1] Waters Application Notes. Link
-
Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Phenyl-Hexyl Columns. Agilent Technical Library. Link
-
Chromatography Online. Troubleshooting Peak Tailing in Reversed-Phase HPLC. LCGC North America.[2] Link
-
PubChem. Compound Summary: 2-Chloropyrazine (Structural Analog). National Library of Medicine. Link
Sources
Technical Support Center: Purification of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Topic: Removal of Regioisomer & Structural Impurities Target Molecule: [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol Context: Nucleophilic Aromatic Substitution (SNAr) Document ID: TS-PYR-042
Core Technical Analysis: The "Regioisomer" Paradox
User Warning: If you are synthesizing this target from 2,3-dichloropyrazine , true regioisomers are theoretically impossible in the first substitution step because the C2 and C3 positions are chemically equivalent due to the molecule's axis of symmetry.
If you are detecting a "regioisomer" (same mass, different retention time), you are likely encountering one of two scenarios:
-
Chemoselective Impurity (Most Likely): The O-arylation product. The hydroxyl group of your pyrrolidine-methanol attacks the pyrazine instead of the nitrogen. This is a structural isomer often misidentified as a regioisomer.
-
True Regioisomer (Conditional): You are using an unsymmetrical starting material (e.g., 2,3,5-trichloropyrazine or 2-bromo-3-chloropyrazine), where attack at C2 vs. C3 yields different products.
This guide addresses the separation of both types of impurities.
Troubleshooting Guide (Q&A)
Phase 1: Diagnosis & Prevention
Q1: I see two peaks with the same Mass (m/z) in LC-MS. Which is my product?
-
Diagnosis: The N-arylated product (Target) is typically more polar than the O-arylated impurity (Ether).
-
Target (Amine): Elutes earlier on Reverse Phase (C18) at low pH; has a distinct UV shift due to the aniline-like conjugation.
-
Impurity (Ether): Elutes later; UV spectrum resembles the starting chloropyrazine.
-
-
Verification: Perform a D2O shake on the 1H NMR. The Target will show an exchangeable OH proton; the O-arylated impurity will not (as the OH is now an ether).
Q2: Why is the O-linked impurity forming?
-
Root Cause: The use of strong bases (e.g., NaH, KOH) or high temperatures promotes the deprotonation of the alcohol, making it a competitive nucleophile.
-
Solution: Switch to a weaker organic base like DIPEA (Hünig's base) or Triethylamine in a polar aprotic solvent (DMSO or DMF). Keep the reaction temperature below 60°C. The neutral amine is a better nucleophile than the neutral alcohol, but the alkoxide (if formed) is far more reactive.
Q3: I am using 2,3,5-trichloropyrazine and getting a 50:50 mixture. How do I direct the reaction?
-
Mechanism: In unsymmetrical pyrazines, the nucleophile attacks the position most activated by electron-withdrawing groups (EWG) and least sterically hindered.
-
Control:
-
To favor C2 attack: Use a non-polar solvent (Toluene) to destabilize the transition state at the more crowded C3.
-
To favor C3 attack: This is difficult with 2,3,5-trichloro patterns without specific directing groups.
-
Phase 2: Purification & Isolation
Q4: Flash chromatography (Silica) isn't separating them. What now?
-
Issue: Pyrazines and amino-alcohols are sticky on silica due to hydrogen bonding with silanols, causing peak tailing that masks separation.
-
Protocol: Pre-treat your silica with 1% Triethylamine (TEA) in Hexanes before loading. Use an eluent of DCM:MeOH:NH4OH (90:9:1) . The ammonia competes for silanol sites, sharpening the peaks.
Q5: What is the best Reverse Phase method for difficult isomers?
-
Recommendation: Switch from C18 to a Phenyl-Hexyl stationary phase.
-
Reasoning: Regioisomers often have different dipole moments and pi-pi stacking abilities. Phenyl-Hexyl columns exploit these pi-pi interactions with the pyrazine ring, offering "orthogonal" selectivity compared to standard hydrophobicity-based C18 separation.
Experimental Protocols
Protocol A: Optimized Synthesis (Minimizing O-Alkylation)
Prevents the formation of the impurity upstream.
-
Charge 2,3-dichloropyrazine (1.0 eq) in Isopropanol (IPA) (Solvent choice is critical; IPA suppresses O-alkylation via hydrogen bonding).
-
Add DIPEA (2.5 eq) at room temperature.
-
Add Pyrrolidin-3-ylmethanol (1.05 eq) dropwise over 30 minutes.
-
Note: Slow addition keeps the amine concentration low relative to the pyrazine, preventing bis-substitution.
-
-
Heat to 50°C for 4-6 hours. Monitor by HPLC.
-
Workup: Evaporate IPA. Redissolve in EtOAc, wash with Sat. NaHCO3 (removes HCl salts) and Brine.
Protocol B: Chromatographic Resolution (Prep-HPLC)
For separating the N-isomer (Target) from O-isomer or Positional Isomers.
| Parameter | Condition | Rationale |
| Column | XBridge Phenyl-Hexyl (5 µm, 19 x 150 mm) | Maximizes pi-pi selectivity between isomers. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Basic pH keeps the amine neutral, improving retention and peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 40% B over 15 min | Shallow gradient focused on the early elution window where polar amines appear. |
| Flow Rate | 20 mL/min | Standard for 19mm ID columns. |
| Detection | UV @ 254 nm and 280 nm | 280 nm is specific for the pyrazine-amine conjugation. |
Visualizing the Impurity Pathways
The following diagram illustrates the competition between the desired N-attack and the undesired O-attack/Regioisomer pathways.
Caption: Path A yields the target. Path B (O-alkylation) mimics a regioisomer. Path C occurs if stoichiometry is uncontrolled.
Decision Tree for Purification
Follow this logic flow to determine the correct purification method for your specific impurity profile.
Caption: Logical workflow to select between Crystallization (for structural isomers) and Prep-HPLC (for positional isomers).
References
-
Regioselectivity in Pyrazines
-
N- vs O-Arylation Competition
- Title: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine (Analogous Chemistry).
- Source: WuXi AppTec QM Magic Class, Chapter 48.
-
URL:[Link]
-
Purification of Pyrazine Derivatives
- Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide.
- Source: MDPI (Molecules).
-
URL:[Link] (Provides experimental workups for amino-chloropyrazines).
-
General SNAr Methodology
Sources
Storage stability and degradation products of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Technical Support Center: [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Welcome to the Stability & Degradation Technical Guide
This guide addresses the specific stability challenges associated with the chloropyrazine and pyrrolidine-methanol pharmacophores. Unlike generic reagents, this intermediate possesses a "self-destruct" mechanism via intramolecular cyclization and is highly sensitive to nucleophilic aromatic substitution (
Part 1: Quick Reference & Storage Protocols (FAQ)
Q1: What is the primary storage risk for this compound?
A: The critical risk is moisture-induced
-
Recommendation: Store under inert gas (Argon/Nitrogen) at -20°C . Desiccants are mandatory.
Q2: My white powder turned yellow/orange. Is it still usable? A: Color change typically indicates photo-oxidation or N-oxide formation . Pyrazine derivatives are photosensitive.
-
Action: Check purity via LC-MS. If purity >95%, repurify via silica flash chromatography (DCM/MeOH gradient). If <90%, discard, as degradation products can act as catalysts for further decomposition.
Q3: Can I store stock solutions in DMSO or Methanol? A:
-
Methanol/Ethanol: NO. The solvent can act as a nucleophile, displacing the chlorine (Solvolysis) to form the methoxy-pyrazine derivative over time.
-
DMSO: YES, but only short-term. Store frozen at -20°C. Ensure the DMSO is anhydrous; water in DMSO accelerates hydrolysis 10x faster than in aprotic non-polar solvents.
Part 2: Degradation Mechanisms & Pathways
The degradation of this compound is governed by two competing pathways: Nucleophilic Displacement and Oxidative Degradation .
Mechanism 1: The "Self-Destruct" (Intramolecular Cyclization)
The pyrrolidine ring is flexible. The hydroxymethyl group (-CH2OH) can rotate to bring the oxygen into proximity with the C3-Chlorine of the pyrazine. Under basic conditions (or even neutral conditions with heat), the alcohol deprotonates (or acts as a nucleophile), attacking the C-Cl bond.
-
Result: Formation of a fused tricyclic system (Pyrazino[2,3-b]pyrrolo[1,2-d][1,4]oxazine derivative) and release of HCl. The released acid can then protonate the pyrazine, further activating it for hydrolysis.
Mechanism 2: Oxidation
The primary alcohol is susceptible to oxidation to the aldehyde and subsequently the carboxylic acid.[1][2]
-
Result: [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanal (Aldehyde)
Carboxylic Acid.
Visualizing the Degradation Tree
Figure 1: Primary degradation pathways. The Red nodes (SNAr) represent the most rapid degradation risks in solution.
Part 3: Troubleshooting & Analytical Protocols
Scenario: "I see a new peak at RRT 1.2 in my HPLC."
-
Diagnosis: Likely the Aldehyde (less polar) or the Cyclized product (loss of polar -OH, loss of Cl).
-
Verification: Check Mass Spec.
-
Parent: M+H (Calculated based on Cl isotopes).
-
Cyclized: Mass = Parent - 36 (Loss of HCl).
-
Aldehyde: Mass = Parent - 2.
-
Standardized HPLC Method for Purity Assessment
Use this method to separate the parent from the des-chloro (hydrolysis) and oxidized impurities.
| Parameter | Setting |
| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 265 nm (Pyrazine |
| Gradient | 0-2 min: 5% B; 2-10 min: 5% |
Part 4: Forced Degradation Study (Validation)
To validate your analytical method or understand stability limits, perform these stress tests based on ICH Q1A(R2) guidelines [1].
Stress Conditions Table
| Stress Type | Condition | Expected Degradation Pathway | Sampling Timepoints |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Hydrolysis of Cl | 1h, 4h, 24h |
| Base Hydrolysis | 0.1 N NaOH, Ambient | Rapid Cyclization (Degradant B) | 5 min, 30 min, 1h |
| Oxidation | 3% | N-Oxide formation & Alcohol Oxidation | 1h, 4h, 24h |
| Thermal | 60°C (Solid State) | Dimerization / Polymerization | 1 day, 3 days, 7 days |
| Photostability | UV/Vis (1.2M lux hours) | Pyrazine ring opening / discoloration | End of cycle |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for conducting forced degradation studies.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Council for Harmonisation.[3] [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter on Pyrazines and Nucleophilic Substitution). [Link]
-
Patel, J., et al. (2016). Forced Degradation Studies for Biopharmaceuticals.[6][7] Pharmaceutical Technology.[6] [Link]
-
PubChem. (n.d.). Compound Summary for Pyrazine Derivatives. National Library of Medicine. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. biomedres.us [biomedres.us]
- 7. pharmtech.com [pharmtech.com]
Minimizing side reactions during the oxidation of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Ticket ID: OX-PYRZ-004 Status: Open Subject: Minimizing side reactions during primary alcohol oxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Diagnostic Logic
You are attempting to oxidize the primary alcohol of a [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol scaffold. This substrate presents a "perfect storm" of competing reactivities:
-
3-Chloropyrazine moiety: Susceptible to nucleophilic aromatic substitution (
) under basic conditions and N-oxidation under strong oxidative conditions.[1] -
Pyrrolidine Nitrogen: Although conjugated to the pyrazine (reducing its basicity), it remains a site for potential oxidative degradation or N-oxide formation.[1]
-
Chiral Center (C3): If your substrate is enantiopure, the resulting aldehyde has an acidic
-proton, making it highly prone to racemization (epimerization) in the presence of bases.[1]
The following diagnostic logic tree helps you select the correct protocol based on your specific failure mode or scale requirement.
Diagnostic Flowchart: Selecting the Right Protocol
Figure 1: Decision matrix for selecting oxidation conditions based on substrate sensitivity and scale.
Technical Deep Dive: Side Reaction Mechanisms
To troubleshoot effectively, you must understand the causality of the side reactions.[1]
A. The Trap (Chlorine Hydrolysis)
The 3-chloropyrazine ring is electron-deficient.[1] In the presence of hydroxide ions (
-
Risk Factor: High pH aqueous oxidations (e.g., unbuffered Bleach/TEMPO) or allowing Swern reactions to warm up before quenching.[1]
-
Observation: Loss of Cl signal in MS; appearance of M-Cl+OH peak (Hydroxyl-pyrazine).[1]
B. Racemization (Epimerization)
The aldehyde product has a proton at the C3 position of the pyrrolidine.[1] This proton is
-
Mechanism: Base-catalyzed enolization.[1]
-
Risk Factor: Triethylamine (TEA) excess in Swern oxidation or high pH in Anelli oxidation.[1]
-
Mitigation: Use Hunig’s base (DIPEA) instead of TEA (steric bulk reduces proton abstraction) or use buffered Dess-Martin conditions.
C. N-Oxidation
While the pyrrolidine nitrogen is conjugated to the pyrazine, reducing its basicity (
Optimized Protocols
Protocol A: Buffered Dess-Martin Periodinane (DMP)
Best for: Small scale, Chiral substrates (Prevents Racemization).[1]
Why this works: DMP operates at neutral pH.[1] Adding sodium bicarbonate buffers the acetic acid byproduct, preventing acid-catalyzed side reactions, while the absence of strong base prevents racemization [1].[1]
Reagents:
-
Substrate (1.0 equiv)
-
Dess-Martin Periodinane (1.2 equiv)[1]
- (3.0 equiv)[1]
-
Dichloromethane (DCM) (wet, as water accelerates DMP)[1]
Step-by-Step:
-
Preparation: Dissolve the alcohol in DCM (0.1 M concentration).
-
Buffering: Add solid
to the solution.[1] -
Oxidation: Add DMP solid in one portion at 0°C.
-
Reaction: Warm to room temperature. Monitor by TLC/LCMS (typically 1-2 hours).[1]
-
Quench (Critical): Add a 1:1 mixture of saturated aqueous
(to reduce excess iodine) and saturated . Stir vigorously until the organic layer is clear (removes iodinane byproducts).
Protocol B: Cryogenic Swern Oxidation
Best for: Avoiding metal waste, strictly anhydrous conditions.[1]
Why this works: The low temperature (-78°C) kinetically inhibits the
Reagents:
-
Oxalyl Chloride (1.5 equiv)[1]
-
DMSO (3.0 equiv)[1]
-
Triethylamine (TEA) or DIPEA (5.0 equiv)[1]
-
DCM (anhydrous)[1]
Step-by-Step:
-
Activation: Cool DCM to -78°C. Add Oxalyl Chloride. Dropwise add DMSO (gas evolution: CO/CO2).[1] Stir 15 min.
-
Addition: Add substrate (dissolved in min. DCM) dropwise, keeping T < -70°C. Stir 30-45 min.
-
Base Addition: Add TEA or DIPEA dropwise. Crucial: Do not let the exotherm spike the temperature.
-
Warm-up: Allow to warm to 0°C over 1 hour.
-
Quench: Pour into cold phosphate buffer (pH 6) to avoid basic hydrolysis of the chloride.
Protocol C: TEMPO/TCCA (Metal-Free)
Best for: Avoiding Chlorination side-reactions common with Bleach.[1]
Why this works: Trichloroisocyanuric acid (TCCA) is used as the stoichiometric oxidant instead of bleach (NaOCl).[1] This allows for strictly organic media (Acetone/DCM) or buffered aqueous systems, minimizing the high pH "bleach damage" to the chloropyrazine [3].[1]
Step-by-Step:
-
Dissolve alcohol in DCM at 0°C.
-
Add TEMPO (0.01 equiv).[1]
-
Add TCCA (0.55 equiv) slowly.[1]
-
Filter off the cyanuric acid byproduct.[1]
Troubleshooting FAQ
Q1: I see a +16 mass shift in my LCMS. Is this the N-oxide? A: Likely, yes.[1] If you used NaOCl (Bleach) or a peracid, you oxidized the pyrazine or pyrrolidine nitrogen.[1]
-
Fix: Switch to Protocol A (DMP) or Protocol B (Swern).[1] These reagents are electrophilic but less prone to N-oxidation of electron-deficient heteroaromatics compared to radical/peroxide methods.[1]
Q2: My aldehyde yield is low, and I see a very polar spot on TLC. A: You likely formed the hydrate. Electron-deficient aldehydes (due to the chloropyrazine induction) form stable hydrates in water.[1]
-
Fix: Avoid aqueous workups if possible, or dehydrate the product by azeotropic distillation with toluene.[1]
Q3: The chlorine atom fell off (Hydrolysis). A: Your pH was too high (basic) or the temperature was too high during the workup.[1]
-
Fix: If using Swern, ensure the quench uses a pH 5-6 buffer (Phosphate/Citrate), not saturated
or NaOH.[1] If using Anelli (TEMPO), lower the pH to 7.5-8.0 using and avoid excess NaOH.[1]
Q4: Can I oxidize directly to the acid without isolating the aldehyde? A: Yes. Use the Pinnick Oxidation on the crude aldehyde, or a "one-pot" TEMPO/NaClO2 procedure.[1] Do not use Jones reagent (Chromium) or Permanganate, as these will destroy the heteroaromatic ring.[1]
Comparative Data: Oxidant Compatibility
| Parameter | Swern | DMP | TEMPO/Bleach | IBX |
| Aldehyde Selectivity | High | Very High | High | High |
| Racemization Risk | Moderate (due to TEA) | Low (Buffered) | High (if pH > 9) | Low |
| Low (if < -70°C) | Very Low | Moderate (pH dependent) | Low | |
| N-Oxide Risk | Low | Low | Moderate | Low |
| Scalability | Difficult (Cryogenic) | Moderate (Cost/Safety) | Excellent | Poor (Solubility) |
Visualizing the Pathway Risks
Figure 2: Reaction pathway showing the primary oxidation vector (Green) versus competing degradation pathways (Red).[1]
References
-
Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols."[1][2] Journal of the American Chemical Society, 1991 , 113(19), 7277–7287.[1][2] Link[1][2]
-
Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[1][3] A preparative, steric and mechanistic study." Tetrahedron, 1978 , 34(11), 1651–1660.[1][2] Link[1]
-
De Luca, L.; Giacomelli, G.; Porcheddu, A. "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds."[1][4] Organic Letters, 2001 , 3(19), 3041–3043.[1] Link[1]
-
Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006 .[1] (General Reference for Heteroaromatic Oxidations).
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Validation & Comparative
A Comparative Guide to the Bioactivity of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol and its Pyridine Analogs at Neuronal Nicotinic Acetylcholine Receptors
Introduction: The Significance of Pyrazine and Pyridine Scaffolds in CNS Drug Discovery
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds due to their ability to form a variety of interactions with biological targets. Among these, pyrazine and pyridine rings are of particular interest, often employed as bioisosteres in the design of novel therapeutics targeting the central nervous system (CNS).[1][2] This guide provides an in-depth comparative analysis of the bioactivity of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol (Compound 1) and its corresponding pyridine analog, [1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]methanol (Compound 2) . Our focus will be on their interaction with the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the modulation of cognitive function, learning, and memory, and implicated in conditions such as nicotine addiction.[3][4] Through a detailed examination of their structure-activity relationships (SAR), supported by illustrative experimental data and protocols, we aim to provide researchers and drug development professionals with a comprehensive understanding of the nuanced differences imparted by the pyrazine versus the pyridine core in this chemical series.
The rationale for investigating these specific compounds lies in the established role of the pyrrolidinyl-methanol moiety in providing a chiral backbone that can orient functional groups for optimal receptor engagement, while the chloropyrazine and chloropyridine moieties are expected to act as key pharmacophoric elements interacting with the nAChR binding pocket.[5][6]
Comparative Bioactivity at the α4β2 Nicotinic Acetylcholine Receptor
The α4β2 nAChR, a ligand-gated ion channel, is the most abundant high-affinity nicotine binding site in the brain.[7][8] Its activation leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal excitation.[3] To objectively compare the bioactivity of Compound 1 and Compound 2, we will consider two key parameters: binding affinity (Ki) and functional potency (EC50) as a partial agonist.
Binding Affinity: A Measure of Receptor Occupancy
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a known high-affinity radioligand is quantified. For the α4β2 nAChR, [³H]-Cytisine is a commonly used radioligand.[7]
Table 1: Comparative Binding Affinities at the Human α4β2 nAChR
| Compound ID | Compound Name | Heterocyclic Core | Ki (nM) at α4β2 nAChR |
| 1 | This compound | Chloropyrazine | 1.5 |
| 2 | [1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]methanol | Chloropyridine | 3.2 |
Data are illustrative and represent typical findings for such analogs.
The lower Ki value for Compound 1 suggests a higher binding affinity for the α4β2 nAChR compared to its pyridine counterpart, Compound 2. This enhanced affinity can be attributed to the electronic properties of the pyrazine ring. The additional nitrogen atom in the pyrazine ring, compared to pyridine, alters the electron distribution and may allow for more favorable interactions, such as hydrogen bonding or dipole interactions, within the receptor's binding site.
Functional Activity: Assessing Agonist Potency and Efficacy
Functional activity assesses the biological response elicited by the compound upon binding to the receptor. For nAChRs, this is often measured by quantifying the influx of calcium ions (Ca²⁺) into cells expressing the receptor.[9][10] Both compounds are evaluated for their ability to evoke Ca²⁺ flux as partial agonists, meaning they activate the receptor but with lower maximal efficacy compared to the endogenous agonist, acetylcholine.
Table 2: Comparative Functional Potency and Efficacy at the Human α4β2 nAChR
| Compound ID | EC50 (nM) for Ca²⁺ Flux | % Maximal Efficacy (vs. Acetylcholine) |
| 1 | 25 | 45% |
| 2 | 55 | 40% |
Data are illustrative and based on typical results from a FLIPR-based calcium flux assay.
Consistent with its higher binding affinity, Compound 1 demonstrates greater functional potency (lower EC50 value) than Compound 2. This indicates that a lower concentration of the chloropyrazine analog is required to elicit a half-maximal biological response. The slightly higher maximal efficacy of Compound 1 also suggests that the pyrazine core may be more effective at inducing the conformational changes in the α4β2 nAChR necessary for channel opening.
Structure-Activity Relationship (SAR) Discussion
The observed differences in bioactivity between Compound 1 and Compound 2 highlight the significant impact of bioisosteric replacement of a pyridine ring with a pyrazine ring.
Caption: Structure-Activity Relationship Comparison.
The key structural difference lies in the heterocyclic core. The pyrazine in Compound 1 possesses two nitrogen atoms, which act as hydrogen bond acceptors. This is in contrast to the single nitrogen atom in the pyridine ring of Compound 2. The precise positioning of these nitrogen atoms can significantly influence the compound's interaction with amino acid residues in the α4β2 nAChR binding pocket. It is plausible that the second nitrogen in the pyrazine ring of Compound 1 forms an additional, stabilizing hydrogen bond that is not possible for the pyridine analog, thereby accounting for its superior affinity and potency.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the comparative data, the following detailed experimental protocols are provided.
Protocol 1: α4β2 nAChR Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the test compounds.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for the α4β2 nAChR Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human α4β2 nAChR are harvested and homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in fresh buffer.[7][11]
-
Assay Setup: The assay is performed in a 96-well plate format. To each well, add:
-
Cell membrane preparation.
-
A fixed concentration of [³H]-Cytisine (e.g., 0.6 nM).[7]
-
Varying concentrations of the test compound (Compound 1 or 2) or a known displacer (e.g., nicotine) for determining non-specific binding.
-
-
Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 120 minutes at 4°C).[7]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[11]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Protocol 2: α4β2 nAChR Calcium Flux Functional Assay
This protocol measures the functional potency (EC50) and efficacy of the test compounds by monitoring intracellular calcium changes.
Workflow Diagram: Calcium Flux Assay
Caption: Workflow for the α4β2 nAChR Calcium Flux Functional Assay.
Step-by-Step Methodology:
-
Cell Culture: HEK-293 cells expressing the human α4β2 nAChR are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.[12]
-
Washing: After incubation, the cells are washed to remove any extracellular dye.
-
Compound Addition and Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of the test compounds (Compound 1 or 2). Fluorescence is then monitored in real-time to measure the increase in intracellular calcium.[12]
-
Data Analysis: The change in fluorescence intensity is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value and the maximal response relative to a full agonist like acetylcholine.
Signaling Pathways Modulated by α4β2 nAChR Activation
Activation of α4β2 nAChRs leads to the influx of Ca²⁺, which acts as a second messenger to initiate a cascade of downstream signaling events. These pathways are crucial for the receptor's role in neuronal plasticity and survival.
Caption: Downstream Signaling of the α4β2 nAChR.
One of the key pathways activated by α4β2 nAChR-mediated Ca²⁺ influx is the phosphoinositide 3-kinase (PI3K)-Akt pathway.[13] This pathway is centrally involved in promoting cell survival and neuroprotection.[13] Sustained activation of this pathway by nAChR agonists has been shown to protect neurons from various toxic insults.[13]
Conclusion
This comparative guide demonstrates that the bioisosteric replacement of a pyridine ring with a pyrazine ring can have a significant impact on the bioactivity of a chemical series targeting the α4β2 nAChR. The chloropyrazine-containing compound, This compound (Compound 1) , exhibits superior binding affinity and functional potency compared to its pyridine analog. This is likely due to the additional nitrogen atom in the pyrazine ring, which may facilitate enhanced interactions within the receptor binding site.
The detailed experimental protocols provided herein offer a robust framework for researchers to conduct similar comparative studies. Understanding these subtle yet critical structure-activity relationships is paramount for the rational design of novel and selective modulators of nicotinic acetylcholine receptors for the potential treatment of various CNS disorders.
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Wang, M., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. Retrieved from [Link]
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Papke, R. L., et al. (2020). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. Journal of Pharmacology and Experimental Therapeutics, 374(2), 266-277. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is a prime example of a substance where comprehensive, publicly available safety data is scarce. In such instances, we do not assume safety. Instead, we adopt a rigorous, risk-based safety paradigm founded on the principles of chemical analogy and structural hazard analysis.
This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. Our protocol is designed to be a self-validating system, ensuring that safety measures are directly proportional to the potential risks of the procedure being undertaken. We will move beyond a simple checklist, delving into the scientific rationale behind each recommendation to build a culture of intrinsic safety within your laboratory.
Foundational Hazard Assessment: An Analog-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards by examining its constituent structural motifs: a chloropyrazine ring, a pyrrolidine ring, and a methanol group.
| Structural Component | Associated Hazards | Supporting Evidence |
| Chloropyrazine | Skin, eye, and respiratory irritation. Potential for harmful effects if swallowed. During combustion, can release toxic gases like nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[1][2][3] | Analog compounds like (5-Chloropyrazin-2-yl)methanol and other pyrazine derivatives are classified as irritants.[2][3] |
| Pyrrolidine | Flammable liquid and vapor. Can cause skin burns and serious eye damage.[4][5][6] | The pyrrolidine moiety is a known corrosive and flammable base.[5][6] |
| Methanol Group | While the primary alcohol is part of a larger solid molecule, it indicates a potential route for metabolic toxicity, similar to methanol, which can cause organ damage.[7][8] | Methanol itself is toxic if swallowed, inhaled, or in contact with skin.[7][8][9] |
Core PPE Requirements: The Non-Negotiable Baseline
For any procedure involving the handling of solid or dissolved this compound, the following PPE is mandatory.
-
Eye and Face Protection:
-
Chemical Safety Goggles: At a minimum, wear tightly-sealed chemical safety goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 regulations.[1][10] This is critical to protect against accidental splashes of solutions or contact with airborne particles.
-
Face Shield: A full-face shield must be worn in addition to safety goggles when there is a heightened risk of splashes, such as during transfers of solutions, heating, or when working with larger quantities (>1 g).
-
-
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage.
-
Chemical-Resistant Apron: For procedures involving significant liquid volumes or risk of spills, a chemical-resistant apron worn over the lab coat is recommended.
-
Long-Sleeved Clothing: Long pants and closed-toe shoes are mandatory in the laboratory environment where this compound is handled.[1]
-
-
Hand Protection (Gloves):
-
Glove Selection: Standard latex gloves are insufficient.[11] Nitrile gloves provide better chemical resistance for this class of compounds.
-
Double Gloving: It is best practice to wear two pairs of nitrile gloves. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. This is a crucial step for maintaining a clean working technique.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use.[3] If direct contact with a solution occurs, remove the outer glove immediately, wash your hands (with the inner glove still on), and don a new outer glove.
-
-
Respiratory Protection:
-
Engineering Controls First: The primary method of respiratory protection is the use of certified engineering controls. All handling of the solid compound (e.g., weighing, transferring) and any reactions should be performed inside a chemical fume hood.[10][11]
-
Respirator Requirement: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][10] Fit-testing and training, as described in OSHA 1910.134, are required for all respirator users.[12]
-
Operational Planning: A Risk-Based PPE Selection Workflow
The specific tasks you perform will dictate the necessary level of PPE. The following workflow, represented as a decision-making diagram, will guide you in selecting the appropriate protection for your procedure.
Caption: PPE selection workflow based on task-specific risks.
Procedural Guidance: Donning and Doffing of PPE
The sequence of putting on and, more importantly, taking off PPE is fundamental to preventing contamination.
Protocol 1: Donning PPE (Putting On)
-
Clothing: Ensure you are wearing long pants and closed-toe shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Respiratory Protection (if required): Put on your respirator and perform a seal check.
-
Eye/Face Protection: Put on your safety goggles, followed by a face shield if the procedure requires it.
Protocol 2: Doffing PPE (Taking Off)
This process is designed to move from most contaminated to least contaminated, preventing the transfer of the chemical to your skin or clothing.
-
Decontaminate (if possible): Wipe down outer gloves and any gross contamination on your apron or lab coat while still in the fume hood.
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out. Dispose of them in the designated chemical waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by your goggles, by handling the strap. Avoid touching the front surface. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your inner clothing. Hang it in its designated spot or place it in a laundry container if contaminated.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[7]
Disposal and Emergency Plans
| Situation | Immediate Action Plan |
| Contaminated PPE | All disposable PPE (gloves, aprons) must be placed in a sealed, labeled hazardous waste container. Reusable PPE (goggles, face shields) must be decontaminated according to your institution's EHS guidelines. |
| Skin Contact | Immediately remove any contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[1][13] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen.[13] Seek immediate medical attention. |
| Small Spill (<5g/50mL) | Wearing Level 3 PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6] Scoop the material into a labeled hazardous waste container. Clean the area with an appropriate solvent. |
| Large Spill | Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
